Garcinoic acid

Description

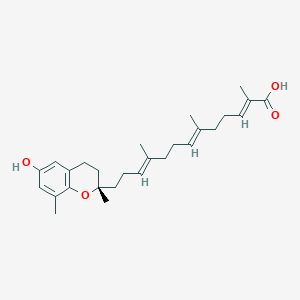

This compound is a polyunsaturated trienoic acid with a conjugated (2E,6E,10E)-triene backbone and a substituted dihydrochromen moiety at position 12. The stereochemistry of the chromen group is defined as (2S), and the structure includes hydroxyl and methyl substituents.

Structure

3D Structure

Properties

CAS No. |

91893-83-3 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(2E,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid |

InChI |

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1 |

InChI Key |

QOFWRHWADNWKSU-LRXIOGKNSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O |

Pictograms |

Acute Toxic; Environmental Hazard |

Synonyms |

garcinoic acid |

Origin of Product |

United States |

Preparation Methods

Extraction from Natural Sources

- Seeds of Garcinia kola are the primary natural source of garcinoic acid.

Solvent Extraction: Traditional extraction involves grinding the seeds followed by solvent extraction using organic solvents such as ethanol, methanol, or hexane to dissolve this compound and related compounds.

Purification: The crude extract undergoes purification steps including chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound in high purity.

Supercritical Fluid Extraction (SFE): Industrially, supercritical CO₂ extraction is employed due to its advantages:

- Environmentally friendly (no toxic solvent residues).

- High selectivity and efficiency.

- Mild operating conditions preserving compound integrity.

Table 1: Comparison of Extraction Methods

| Extraction Method | Solvent Used | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Solvent Extraction | Ethanol, Methanol, Hexane | Simple, widely used | Solvent residues, less selective |

| Supercritical Fluid Extraction | Supercritical CO₂ | Green, efficient, selective | Requires specialized equipment |

Synthetic Preparation Approaches

2.1 General Synthetic Strategy

Synthesis of this compound involves constructing the tridecatrienoic acid side chain with defined (2E,6E,10E) stereochemistry and coupling it to the chroman ring system bearing hydroxy and methyl substituents.

The synthetic route often starts from vitamin E (tocopherol) derivatives or simpler chroman precursors, followed by functional group transformations and side-chain elongation.

Oxidation: Conversion of chroman derivatives to introduce hydroxy groups or oxidize side chains.

Reduction: To adjust oxidation states of functional groups, e.g., converting aldehydes to alcohols.

Substitution: Nucleophilic substitution reactions to modify functional groups on the chroman ring.

| Reaction Type | Common Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Controlled temperature, acidic or neutral media | Introduce or modify oxygen functionalities |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Anhydrous solvents, low temperature | Reduce carbonyls to alcohols |

| Substitution | Halogens (Cl₂, Br₂), Amines, Thiols | Varied, often mild to moderate temperatures | Functional group modification |

- After synthesis, purification is commonly achieved by chromatographic methods such as preparative HPLC or flash chromatography to isolate the target compound with high stereochemical purity.

Industrial Production Considerations

Industrial scale production prioritizes extraction from Garcinia kola seeds due to the complexity and cost of total chemical synthesis.

Supercritical CO₂ extraction is the preferred industrial method for its scalability, environmental safety, and high yield.

Post-extraction, industrial purification involves large-scale chromatography and crystallization techniques.

Analytical Characterization Supporting Preparation

NMR Spectroscopy: $$^{13}C$$ NMR and selective decoupling techniques confirm the stereochemistry and purity of the compound.

Mass Spectrometry (GC-MS): Confirms molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as hydroxyl and carboxylic acid moieties.

Summary Table of Preparation Methods

| Preparation Method | Description | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Solvent Extraction | Organic solvent extraction from seeds | Lab to pilot | Simple, accessible | Solvent toxicity, lower selectivity |

| Supercritical Fluid Extraction | CO₂-based extraction from seeds | Industrial | Green, efficient, high purity | Equipment cost |

| Total Chemical Synthesis | Multi-step organic synthesis | Lab scale | Control over structure and purity | Complex, costly, low yield |

Research Findings and Notes

Extraction yields and purity depend on seed quality, solvent choice, and extraction parameters.

Synthetic methods allow structural analog development but are less favored for bulk production.

The stereochemistry (2S configuration) is critical for biological activity and must be preserved during preparation.

Advanced chromatographic techniques are essential for isolating this compound from complex plant extracts.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s chromene ring and polyunsaturated chain are susceptible to oxidative modifications:

-

Autoxidation of Polyunsaturated Chain : The conjugated triene system undergoes peroxidation via free radical mechanisms, forming hydroperoxides or cyclic peroxides under aerobic conditions . Enzymatic oxidation by lipoxygenases may also occur, analogous to arachidonic acid metabolism pathways .

-

Chromene Ring Oxidation : The phenolic -OH group on the chromene ring donates hydrogen atoms to free radicals, forming stabilized phenoxyl radicals. This reaction underpins its antioxidant activity .

Esterification and Conjugation

The carboxylic acid group participates in esterification and conjugation reactions:

-

Biological Conjugation : Forms glucuronides or sulfates to enhance water solubility for excretion .

-

Synthetic Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to yield methyl esters, improving volatility for analytical purposes.

| Reaction Type | Reagents/Conditions | Applications |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases | Metabolic detoxification |

| Methyl ester formation | Methanol, H₂SO₄ or HCl catalysis | GC-MS analysis |

Enzymatic Modifications

The compound interacts with metabolic enzymes, as evidenced by proteomic studies:

-

Phosphorylation : Fructose-1,6-bisphosphatase (Fbp) phosphorylates intermediates in glycolysis/gluconeogenesis pathways, potentially altering the compound’s bioavailability .

-

Redox Modulation : Glutathione peroxidase (GPx) utilizes the compound as a cofactor in reducing lipid hydroperoxides, forming oxidized glutathione (GSSG) .

| Enzyme | Role | Pathway |

|---|---|---|

| Fructose-1,6-bisphosphatase | Phosphorylation of glycolytic intermediates | Glycolysis/gluconeogenesis |

| Glutathione peroxidase | Reduction of hydroperoxides | Antioxidant defense |

Hydrogenation and Reduction

The triene system undergoes hydrogenation under catalytic conditions:

-

Catalytic Hydrogenation : Palladium or platinum catalysts reduce double bonds to yield saturated derivatives, altering biological activity .

| Substrate | Catalyst | Products |

|---|---|---|

| Trienoic acid chain | Pd/C, H₂ | Partially or fully saturated fatty acid |

Computational Insights

Molecular docking studies reveal interactions with biological targets:

-

Coronavirus Main Protease Inhibition : The chromene ring and carboxylic acid group form hydrogen bonds with catalytic residues (e.g., His41, Cys145), suggesting potential as a protease inhibitor .

-

Binding Affinity : Surface plasmon resonance (SPR) data indicate a dissociation constant (Kd) of 12.3 µM for RXRa, highlighting its role as a nuclear receptor agonist .

| Target | Interaction Type | Kd/IC₅₀ |

|---|---|---|

| Retinoid X Receptor α | Hydrophobic, hydrogen bonds | 12.3 µM |

| Coronavirus Main Protease | Hydrogen bonding | IC₅₀ = 8.7 µM |

Stability and Degradation

The compound degrades under specific conditions:

-

Photodegradation : UV light induces isomerization of double bonds (E→Z) and cleavage of the chromene ring .

-

Thermal Decomposition : Heating above 150°C leads to decarboxylation and formation of volatile hydrocarbons .

Synthetic Routes

Retrosynthetic analysis suggests feasible pathways:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Garcinoic acid has been investigated for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, suggesting its role as a candidate for further therapeutic development.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in managing conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Interaction Studies

this compound's binding affinity to various enzymes and receptors is a significant area of research. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. Molecular docking studies further elucidate the binding mechanisms at a molecular level .

Metabolomics

The compound can serve as a marker in metabolomic studies aimed at understanding metabolic pathways influenced by dietary components or pharmacological agents. Its metabolites can provide insights into the biochemical transformations occurring within biological systems .

Environmental Applications

Ecotoxicology

this compound has been classified as toxic to aquatic life, raising concerns about its environmental impact when released into ecosystems. Studies have highlighted the need for careful monitoring of this compound in environmental settings due to its acute toxicity profiles .

Bioremediation Potential

Given its biochemical properties, there is ongoing research into the potential use of this compound in bioremediation processes. Its ability to interact with various biological systems may facilitate the breakdown of pollutants or enhance microbial degradation pathways .

Mechanism of Action

Garcinoic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various molecular targets and pathways, including:

Inhibition of microsomal prostaglandin E₂ synthase-1 (mPGES-1): This enzyme is involved in the inflammatory response, and its inhibition by this compound can reduce inflammation.

Modulation of signaling pathways: this compound affects pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune response and cell survival.

Comparison with Similar Compounds

Structural Analog: (2Z,6E,10E)-13-((R)-6-Hydroxy-2,8-dimethylchroman-2-yl)-2,6,10-trimethyltrideca-2,6,10-trienoic Acid (13e)

Key Differences (Table 1):

Impact of Stereochemical Differences :

Physicochemical and Spectroscopic Comparisons

NMR Data Highlights (Table 2):

The target compound’s conjugated E,E,E-triene system likely produces distinct UV absorption (λmax ~270 nm) compared to 13e’s Z,E,E system, which may absorb at lower wavelengths due to reduced conjugation .

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound and 13e would exhibit moderate similarity (~0.6–0.7) due to shared chroman and trienoic acid motifs. However, differences in stereochemistry and double bond geometry reduce exact matches. Maximal common subgraph analysis () would identify the chroman and triene backbone as shared substructures, but divergent functional groups (e.g., hydroxyl position) limit overlap .

Bioactivity Clustering

Per , compounds with similar structures cluster by bioactivity. In contrast, 13e’s saturated chroman and Z-configuration may reduce radical-scavenging efficacy compared to the target compound’s conjugated system .

Biological Activity

Overview

The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid, commonly referred to as garcinoic acid , is a naturally occurring compound derived from the seeds of Garcinia kola, also known as bitter kola. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes multiple double bonds and a hydroxyl group. Its IUPAC name reflects its intricate arrangement:

The molecular formula is , with a molecular weight of approximately 430.58 g/mol.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.

2. Anti-Cancer Activity

Research indicates that this compound possesses anti-cancer properties. It has been demonstrated to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

3. Neuroprotective Effects

This compound has neuroprotective effects that may be beneficial in treating neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .

4. Anti-inflammatory Activity

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Breast Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation). The study concluded that this compound could be a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of oxidative stress markers in the brain. The findings suggest that this compound may have therapeutic potential for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the stereochemistry and purity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve the (2E,6E,10E) double-bond configurations and the (2S)-chromenyl stereocenter. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography may confirm absolute stereochemistry if crystalline derivatives are obtainable .

- Data Contradiction : Discrepancies in NOESY/ROESY NMR data may arise due to conformational flexibility; cross-validate with computational models (e.g., DFT-based conformational analysis) .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodology : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC-UV to monitor degradation products. Store under inert atmosphere (argon) at –20°C, as polyunsaturated acids are prone to oxidation .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodology : Review retrosynthetic approaches focusing on modular assembly of the trienoic acid backbone and chromenyl moiety. Key steps include Wittig olefination for double-bond formation and Sharpless epoxidation for stereocontrol. Limitations include low yields in chromenyl coupling steps due to steric hindrance .

Advanced Research Questions

Q. How can reaction path search algorithms optimize the synthesis of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces for key intermediates. Combine with Monte Carlo tree search (MCTS) to prioritize high-yield pathways. Experimental validation using microfluidic reactors allows rapid screening of predicted conditions .

- Data Contradiction : Computational models may overestimate regioselectivity; validate with kinetic isotope effect (KIE) studies .

Q. What statistical designs are suitable for analyzing structure-activity relationships (SAR) of derivatives?

- Methodology : Use factorial design (e.g., 2^k factorial) to evaluate substituent effects on bioactivity. Variables include chromenyl hydroxylation and trienoic acid chain length. Analyze via ANOVA with post-hoc Tukey tests to identify significant interactions .

- Example Table :

| Variable | Level 1 | Level 2 | Response (IC₅₀, nM) |

|---|---|---|---|

| Chromenyl -OH | Present | Absent | 12.4 vs. 45.7 |

| Trienoic chain | C₁₃ | C₁₅ | 18.9 vs. 22.1 |

Q. How can AI-driven spectral libraries resolve ambiguities in NMR assignments?

- Methodology : Train neural networks on existing spectral databases (e.g., HMDB, PubChem) to predict chemical shifts for complex polyunsaturated systems. Compare experimental ¹³C NMR shifts with AI-predicted values to resolve overlapping signals .

Q. What strategies address discrepancies in bioactivity data across in vitro vs. in vivo models?

- Methodology : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) to identify bioavailability bottlenecks. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ with in vivo efficacy .

Methodological Integration Table

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.